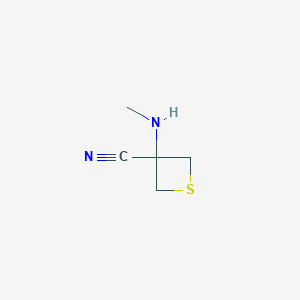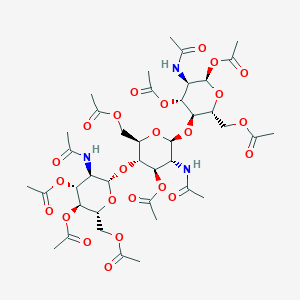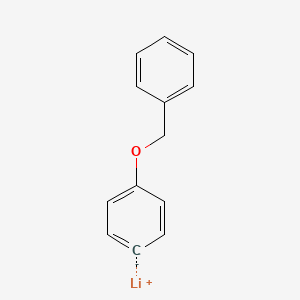
3-Chloro-4-fluoro-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-fluoro-2-butanone is an organic compound with the molecular formula C4H6ClFO It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-2-butanone can be achieved through several methods. One common approach involves the halogenation of 2-butanone. This process typically includes the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
3-Chloro-4-fluoro-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
3-Chloro-4-fluoro-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 3-Chloro-4-fluoro-2-butanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
3-Chloro-2-butanone: Similar in structure but lacks the fluorine atom.
4-Fluoro-2-butanone: Similar in structure but lacks the chlorine atom.
2-Chloro-3-butanone: Another halogenated butanone with different substitution patterns.
Uniqueness
3-Chloro-4-fluoro-2-butanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C4H6ClFO |
|---|---|
分子量 |
124.54 g/mol |
IUPAC 名称 |
3-chloro-4-fluorobutan-2-one |
InChI |
InChI=1S/C4H6ClFO/c1-3(7)4(5)2-6/h4H,2H2,1H3 |
InChI 键 |
AGRXPLJUPXGFOT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CF)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


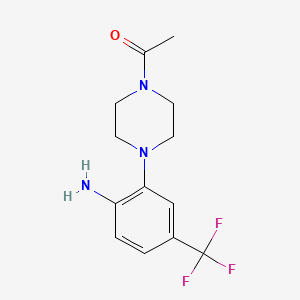
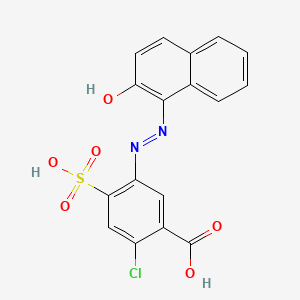
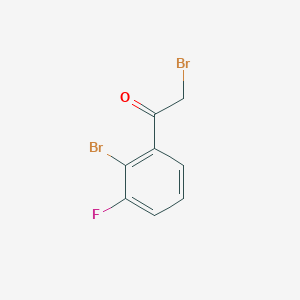
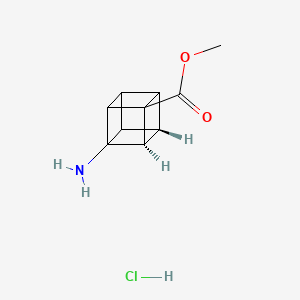
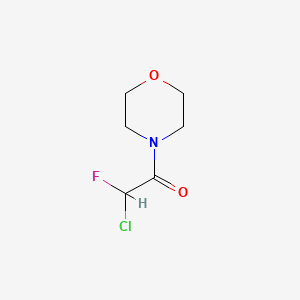
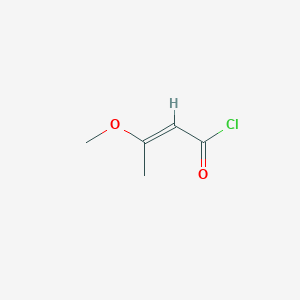
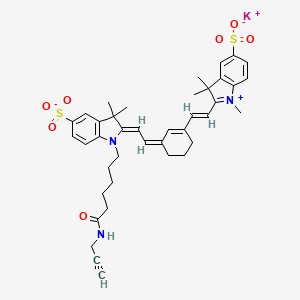
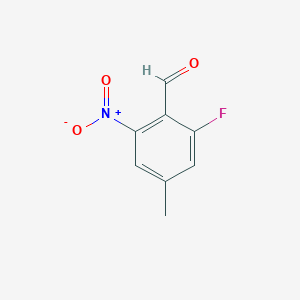
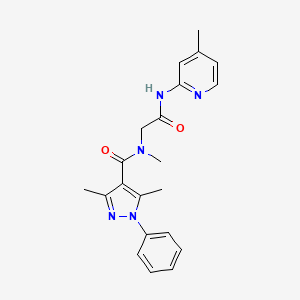
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
